molecular formula C18H19F2N5O4 B607613 Gdc-0077 CAS No. 2060571-02-8

Gdc-0077

货号 B607613
CAS 编号: 2060571-02-8
分子量: 407.3778
InChI 键: SGEUNORSOZVTOL-CABZTGNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GDC-0077, also known as Inavolisib, is a potent and selective PI3K inhibitor . It blocks an enzyme involved in cancer growth called PI3K . GDC-0077 binds to and inhibits various members of the PI3K family, including activating mutations in the catalytic alpha isoform PIK3CA .


Synthesis Analysis

The synthesis of GDC-0077 is not explicitly detailed in the available resources .


Molecular Structure Analysis

GDC-0077 is a series of benzoxazepin-oxazolidinone ATP-competitive inhibitors of PI3Kα . It also induces the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα .


Chemical Reactions Analysis

GDC-0077 exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 .


Physical And Chemical Properties Analysis

GDC-0077 has a molecular weight of 407.37 . It is an orally available and selective inhibitor of PI3Kα .

科学研究应用

Application 1: Treatment of PIK3CA-Mutant Breast Cancer

  • Specific Scientific Field : Oncology, specifically breast cancer treatment .
  • Summary of the Application : GDC-0077 is a potent inhibitor of PI3K alpha, a protein that plays a key role in cell growth and survival . It’s being studied for its potential to treat breast cancer and other solid tumors that have a specific mutation in the PIK3CA gene .
  • Methods of Application or Experimental Procedures : In preclinical studies, GDC-0077 was administered orally to mice bearing PIK3CA-mutant breast tumor xenografts . In a phase I/Ib clinical trial, GDC-0077 was evaluated in combination with fulvestrant, a drug used to treat hormone receptor-positive breast cancer .
  • Results or Outcomes : Preclinical studies showed that GDC-0077 induced apoptosis (cell death) and inhibited cell proliferation in PIK3CA-mutant breast cancer cell lines to a greater extent than in PIK3CA wild-type cells . In mice, treatment with GDC-0077 resulted in tumor regressions . In the clinical trial, the combination of GDC-0077 and fulvestrant was evaluated, but specific results were not provided in the sources I found .

Application 2: Treatment of PIK3CA-Mutant Solid Tumors

  • Specific Scientific Field : Oncology, specifically the treatment of solid tumors .
  • Summary of the Application : GDC-0077 is being studied for its potential to treat solid tumors that have a specific mutation in the PIK3CA gene . This includes, but is not limited to, breast cancer .
  • Methods of Application or Experimental Procedures : In a first-in-human Phase Ia dose escalation study, GDC-0077 was evaluated in patients with PIK3CA-mutant solid tumors . The study was open-label, meaning all participants knew they were receiving the drug .

Application 3: Treatment of HER2-Positive Breast Cancer

  • Specific Scientific Field : Oncology, specifically the treatment of HER2-positive breast cancer .
  • Summary of the Application : GDC-0077 and another PI3K inhibitor, taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability through a unique mechanism that involves HER2-dependent mutant p110α degradation . This suggests that these inhibitors could be particularly effective in treating HER2-positive breast cancer .
  • Results or Outcomes : The study found that GDC-0077 and taselisib are more effective than other PI3K inhibitors at maintaining prolonged pathway suppression . This suggests that these inhibitors could provide a therapeutic advantage in the treatment of HER2-positive breast cancer .

未来方向

GDC-0077 is currently being investigated in three Phase III clinical studies in people with PIK3CA-mutated metastatic breast cancer . The study met its primary endpoint of progression-free survival (PFS), demonstrating a statistically significant and clinically meaningful improvement compared to palbociclib and fulvestrant alone .

属性

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inavolisib

CAS RN

2060571-02-8
Record name Inavolisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0077
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INAVOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
252
Citations
K Edgar, E Hanan, S Staben, S Schmidt, R Hong… - Cancer Research, 2017 - AACR
… Compared to the PI3K inhibitor, taselisib, the improved biochemical selectivity of GDC-0077 … to taselisib than GDC-0077. Mechanism of action studies indicate that GDC-0077 induces …
Number of citations: 12 aacrjournals.org
KW Song, KA Edgar, EJ Hanan, M Hafner, J Oeh… - Cancer discovery, 2022 - AACR
… entered clinical trials, with early-phase GDC-0077 studies showing antitumor activity and a … Here we discover that GDC-0077 and taselisib more potently inhibit mutant PI3K pathway …
Number of citations: 40 aacrjournals.org
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
… A Phase I study (NCT03006172) of GDC-0077 showed a manageable safety profile with promising antitumor activity both as a single agent and when combined with standard-of-care …
Number of citations: 12 pubs.acs.org
C Han, SM Kelly, T Cravillion, SJ Savage, T Nguyen… - Tetrahedron, 2019 - Elsevier
… In summary, we developed an efficient and robust process to synthesize the GDC-0077 API featuring two consecutive Cu-catalyzed C single bond N couplings in chemoselective and …
Number of citations: 16 www.sciencedirect.com
D Juric, K Kalinsky, M Oliveira, A Cervantes, P Bedard… - Cancer Research, 2020 - AACR
… GDC-0077 is a potent p110α-selective inhibitor with a novel … study of GDC-0077 monotherapy and GDC-0077 combined … v1.1) of single agent GDC-0077 administered daily (QD) orally …
Number of citations: 11 aacrjournals.org
R Hong, K Edgar, K Song, S Steven, A Young… - Cancer research, 2018 - AACR
… cancer xenograft models with GDC-0077 resulted in tumor … model was also improved when GDC-0077 was combined with … provide rationale for evaluating GDC-0077, a PI3Kalpha …
Number of citations: 17 aacrjournals.org
N Turner, K Jhaveri, K Kalinsky, S Loibl… - Annals of …, 2020 - annalsofoncology.org
… GDC-0077 is a potent, selective PI3Kα inhibitor and a mutant … An ongoing phase I trial showed that GDC-0077 + P + F could … that will assess efficacy and safety of GDC-0077/pbo + P + F …
Number of citations: 4 www.annalsofoncology.org
K Jhaveri, K Kalinsky, P Bedard, A Cervantes, C Saura… - Cancer Research, 2020 - AACR
… of GDC-0077 in combination with letrozole with and without pabocicilb demonstrated a manageable safety profile combining GDC-0077 at … for DDI, high GDC-0077 dose intensity, and …
Number of citations: 9 aacrjournals.org
M Olivera, K Jhaveri, D Juric, PL Bedard, A Cervantes… - Cancer Research, 2021 - AACR
… GDC-0077, a PI3Kα-selective inhibitor and mutant PI3Kα degrader, is being developed as an anticancer agent. A phase I/Ib study of GDC-0077 alone and combined with other …
Number of citations: 2 aacrjournals.org
V Gambardella, A Cervantes, PL Bedard… - Annals of …, 2020 - annalsofoncology.org
… PD inhibition of these markers did not correlate with GDC-0077 dose or ET+/–palbociclib regimen, likely due to the limited range of doses explored and limited tumour pairs. PD …
Number of citations: 0 www.annalsofoncology.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。